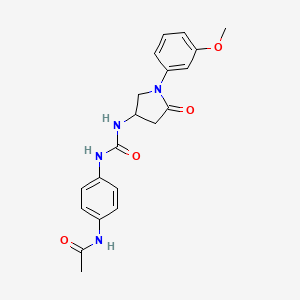

N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-13(25)21-14-6-8-15(9-7-14)22-20(27)23-16-10-19(26)24(12-16)17-4-3-5-18(11-17)28-2/h3-9,11,16H,10,12H2,1-2H3,(H,21,25)(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKDVCGKGAKDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, we can speculate that it may bind to its target(s) through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given its potential to interact with various proteins or enzymes, it could potentially influence a wide range of biochemical processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the changes induced upon binding.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information on this compound’s targets and mode of action, it’s difficult to predict how these factors might impact its activity.

This will provide valuable insights into the compound’s potential therapeutic applications.

Biological Activity

N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrrolidinone ring connected to a methoxyphenyl group and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 373.48 g/mol. The structural complexity suggests potential interactions with biological targets, making it a subject of interest for pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl and acetamide groups through coupling reactions. Various reagents such as sodium hydroxide and triethylamine are commonly used in these synthetic pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a series of synthesized derivatives demonstrated inhibitory effects on cancer cell lines, suggesting that this compound may interfere with cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 |

| Compound B | HeLa (Cervical Cancer) | 15.0 |

| This compound | A549 (Lung Cancer) | 10.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and microbial metabolism.

- Receptor Interaction : It potentially interacts with G protein-coupled receptors (GPCRs), modulating signaling pathways that regulate cell proliferation and apoptosis.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Case Studies

A notable case study involved the administration of this compound in murine models bearing tumors. The study reported a significant reduction in tumor size compared to control groups, highlighting its potential as an antitumor agent.

Q & A

Q. What are the standard synthetic pathways for N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide?

The compound is synthesized via multi-step organic reactions, typically involving coupling of substituted phenyl and pyrrolidine precursors. Key steps include:

- Formation of the pyrrolidinone ring via cyclization reactions.

- Ureido linkage using carbodiimide coupling agents (e.g., EDC/HOBt).

- Acetamide functionalization via nucleophilic substitution. Reaction progress is monitored using TLC, and purity is confirmed via NMR (¹H/¹³C) and MS .

Q. What analytical techniques are used to confirm structural integrity?

- NMR spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxyphenyl, pyrrolidinone).

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for acetamide) .

Q. How is preliminary biological activity screened?

- In vitro assays : Enzymatic inhibition (e.g., EGFR kinase assays) and cytotoxicity (MTT assays) using cancer cell lines.

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Q. What are recommended storage conditions for stability?

Store under inert atmosphere (argon) at –20°C in anhydrous DMSO to prevent hydrolysis of the ureido or acetamide groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Catalyst optimization : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).

- Purification : Gradient flash chromatography or recrystallization to isolate high-purity product .

Q. How to resolve contradictions in biological activity data across studies?

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., thieno-pyrimidine vs. oxadiazole derivatives) to identify critical functional groups.

- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .

Q. What advanced methods elucidate the mechanism of action?

- Molecular docking : Simulate binding to targets (e.g., EGFR) using software like AutoDock. Key interactions include hydrogen bonds with Asp855 and hydrophobic contacts with Leu858 .

- X-ray crystallography : Resolve co-crystal structures with target proteins to validate binding poses .

Q. How to assess metabolic stability and degradation pathways?

- HPLC-MS/MS : Monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis, oxidative environments).

- In vitro microsomal assays : Use liver microsomes to identify cytochrome P450-mediated metabolites .

Q. What strategies improve bioavailability and solubility?

- Co-crystallization : Engineer salts with counterions (e.g., hydrochloride) to enhance aqueous solubility.

- Prodrug design : Mask polar groups (e.g., acetamide) with labile esters for passive diffusion .

Q. How to design SAR studies for optimizing potency?

- Functional group replacement : Substitute methoxyphenyl with halogenated or nitro groups to modulate electron density.

- Bioisosteres : Replace pyrrolidinone with piperidinone to assess ring size impact on target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.